molecular formula C6H12N2O2 B1517103 3-(3-Aminopropyl)-1,3-oxazolidin-2-one CAS No. 1019391-02-6

3-(3-Aminopropyl)-1,3-oxazolidin-2-one

Cat. No.: B1517103
CAS No.: 1019391-02-6
M. Wt: 144.17 g/mol
InChI Key: CGWMNQRJDFNOCF-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a type of organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of this compound are surfaces with hydroxyl groups (-OH) bearing high surface energy . These surfaces can rapidly interact and form a covalent bond with silane molecules .

Mode of Action

The compound interacts with its targets through a process known as silanization . This process involves the functionalization of surfaces with alkoxysilane molecules . The compound can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functionalization of surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property . The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to various applications .

Result of Action

The result of the action of this compound is the creation of functionalized surfaces that can be used for various applications . These include the development of electrochemical sensors, catalysts, and Pickering emulsions . The compound also enables the covalent attachment of organic films to metal oxides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of silanization can be affected by the presence of water or other solvents . Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and pH .

Properties

IUPAC Name

3-(3-aminopropyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMNQRJDFNOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019391-02-6
Record name 3-(3-aminopropyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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